2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride
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Overview
Description
2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride is a chemical compound with the molecular formula C7H11F2NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced using reagents such as hydrofluoric acid or fluoroboric acid . The reaction conditions often require a controlled environment to ensure the selective introduction of fluorine atoms without affecting other functional groups.
Industrial production methods may involve the use of advanced fluorination techniques and catalysts to achieve high yields and purity. The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been reported to afford enantiomerically enriched piperidine derivatives in good yields .
Chemical Reactions Analysis
2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride can be compared with other fluorinated piperidine derivatives, such as:
2-Fluoropyridine: A fluorinated pyridine derivative with similar applications in organic synthesis and medicinal chemistry.
2,5-Difluoropiperidine: Another fluorinated piperidine derivative with potential biological activities and applications in drug development.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a piperidine ring, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-difluoro-2-piperidin-4-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9,6(11)12)5-1-3-10-4-2-5;/h5,10H,1-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTIKRDYUAUEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(=O)O)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-03-7 |
Source
|
Record name | 2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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